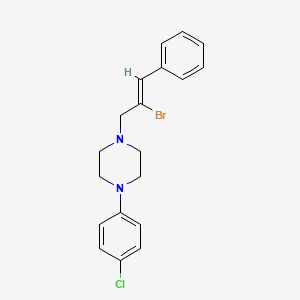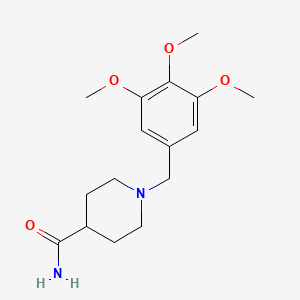![molecular formula C17H24N4 B3851044 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
Descripción general
Descripción
1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine, also known as DMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMPI belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine is not fully understood, but it is thought to act by modulating various signaling pathways in cells. 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability and proliferation. In inflammation, 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In neurological disorders, 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to modulate neurotransmitter systems, such as dopamine and acetylcholine, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for specific targets. It also has good solubility and stability, making it suitable for use in various assays. However, 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to determine the optimal dosage and administration route for 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine in different experimental models.
Direcciones Futuras
There are several future directions for 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine research, including exploring its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. The development of 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine derivatives with improved pharmacological properties is also an area of interest. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been studied for its potential therapeutic properties in various areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. In neurological disorders, 1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been studied for its potential to modulate neurotransmitter systems and improve cognitive function.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-13-4-5-14(2)17(10-13)21-8-6-20(7-9-21)11-16-15(3)18-12-19-16/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQUIGSMCTGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850965.png)

![1,5-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850985.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-nitrobenzyl)-1,3-propanediamine](/img/structure/B3851016.png)

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851026.png)

![2,2'-{[(4-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3851047.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851057.png)
![2-bromo-4-{[butyl(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3851064.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851071.png)